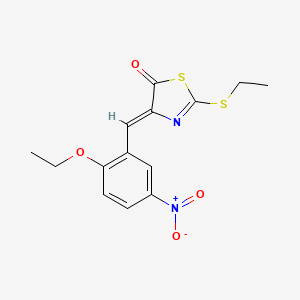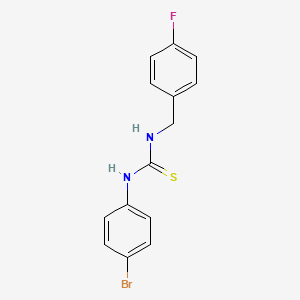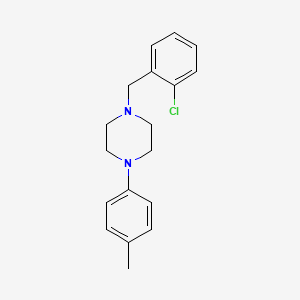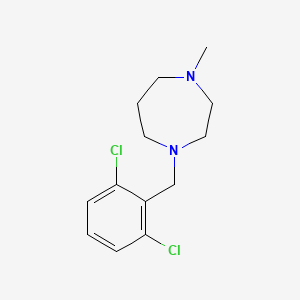![molecular formula C16H15Cl2NOS B5732707 N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT belongs to the class of amides and thioethers, and it has a molecular weight of 365.3 g/mol.
作用机制
The mechanism of action of CMPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CMPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression. In addition, CMPT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CMPT inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that CMPT exhibits anti-inflammatory and anti-cancer activities in animal models. CMPT has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of CMPT for lab experiments is its high purity and stability. CMPT can be easily synthesized in large quantities with a purity of over 95%, which makes it suitable for various lab experiments. However, one of the limitations of CMPT is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on CMPT. One of the future directions is the development of novel CMPT derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another future direction is the investigation of the potential of CMPT as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, the potential applications of CMPT in material science and other fields should be further explored.
合成方法
The synthesis of CMPT involves the reaction between 3-chloro-4-methylbenzoic acid and 4-chlorobenzenethiol in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N-dicyclohexylcarbodiimide (DCC). The reaction occurs at room temperature and yields CMPT as a white solid with a purity of over 95%.
科学研究应用
CMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CMPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, CMPT has been investigated for its potential as a novel drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, CMPT has been studied for its potential applications as a corrosion inhibitor and as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(10-15(11)18)19-16(20)8-9-21-14-6-3-12(17)4-7-14/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGZSGHIPGOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)


![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)